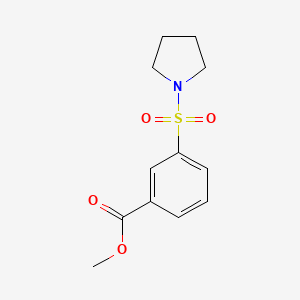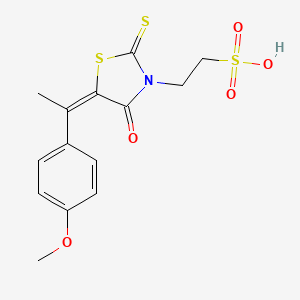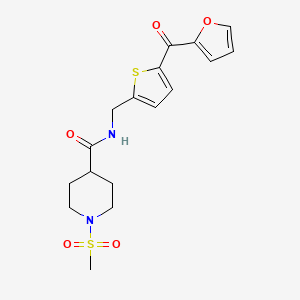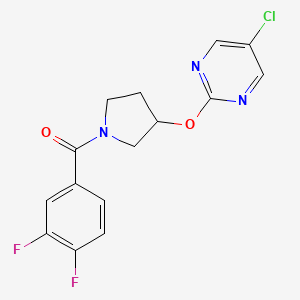
Methyl 3-(pyrrolidin-1-ylsulfonyl)benzoate
Overview
Description
“Methyl 3-(pyrrolidin-1-ylsulfonyl)benzoate” is a chemical compound with the CAS Number: 186086-71-5 . It is a liquid at room temperature . The IUPAC name for this compound is methyl 3- (1-pyrrolidinyl)benzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(pyrrolidin-1-ylsulfonyl)benzoate” can be represented by the InChI Code: 1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 . This indicates that the compound has a molecular weight of 205.26 .Physical And Chemical Properties Analysis
“Methyl 3-(pyrrolidin-1-ylsulfonyl)benzoate” is a liquid at room temperature . It has a molecular weight of 205.26 .Safety and Hazards
The safety information for “Methyl 3-(pyrrolidin-1-ylsulfonyl)benzoate” indicates that it is a compound that requires careful handling. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
methyl 3-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-12(14)10-5-4-6-11(9-10)18(15,16)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQRDIWDACTPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride](/img/structure/B2805973.png)



![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2805982.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2805985.png)

![N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2805987.png)
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2805988.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2805989.png)


